

# Application Notes and Protocols for HFC-143a (1,1,1-Trifluoroethane)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **IT-143A**

Cat. No.: **B10820761**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

These application notes provide an overview of the solubility characteristics of HFC-143a, also known as 1,1,1-trifluoroethane, in dimethyl sulfoxide (DMSO) and ethanol. Given the limited direct quantitative data for "IT-143A," this document focuses on HFC-143a, a compound frequently referenced by similar nomenclature. HFC-143a is a hydrofluorocarbon, a colorless and odorless gas at standard conditions, primarily used as a refrigerant. Its solubility in organic solvents is a critical parameter for its application in various industrial and research settings.

## Data Presentation: Solubility of HFC-143a

Quantitative solubility data for HFC-143a in DMSO and ethanol is not readily available in published literature. However, general solubility characteristics indicate good solubility in polar organic solvents.

| Solvent                   | Chemical Formula                | Solubility of HFC-143a                         | Notes                                                                                                              |
|---------------------------|---------------------------------|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Dimethyl Sulfoxide (DMSO) | $(\text{CH}_3)_2\text{SO}$      | Expected to be soluble                         | DMSO is a highly polar aprotic solvent known for its excellent solvation properties for a wide range of compounds. |
| Ethanol                   | $\text{C}_2\text{H}_5\text{OH}$ | Good solubility[1]                             | As an alcohol, ethanol is a polar protic solvent and is expected to be a good solvent for HFC-143a.<br>[1]         |
| Water                     | $\text{H}_2\text{O}$            | Poorly soluble[1]                              | HFC-143a exhibits low solubility in water.<br>[1]                                                                  |
| Other Organic Solvents    | -                               | Good solubility in ethers and acetones.<br>[1] |                                                                                                                    |

## Experimental Protocols: Determination of Gas Solubility

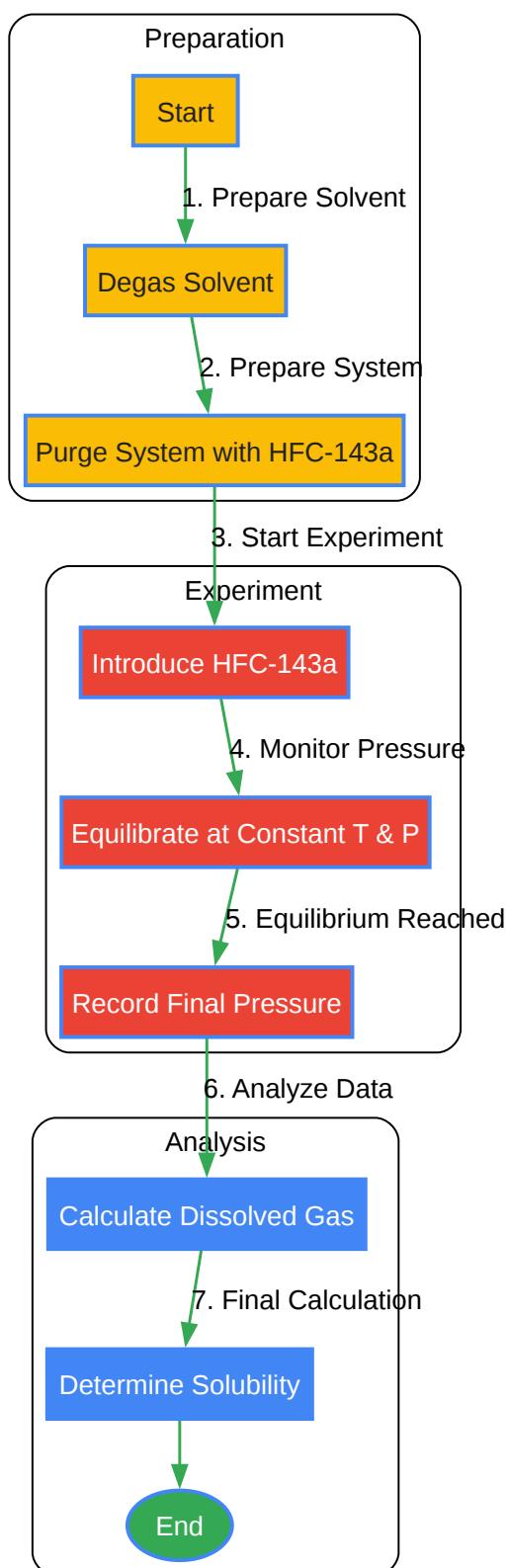
The following is a general protocol for determining the solubility of a gas like HFC-143a in a liquid solvent such as DMSO or ethanol. This method is based on the principle of measuring the volume of gas that dissolves in a known volume of solvent at a constant temperature and pressure.

Objective: To determine the solubility of HFC-143a in a given solvent (DMSO or ethanol).

Materials:

- HFC-143a gas cylinder

- Solvent (high-purity DMSO or ethanol)
- Gas-tight syringe
- Airtight, temperature-controlled reaction vessel with a magnetic stirrer
- Pressure transducer
- Temperature probe
- Vacuum pump


**Procedure:**

- Solvent Degassing:
  - Place a known volume of the solvent into the reaction vessel.
  - Degas the solvent to remove any dissolved gases. This can be achieved by subjecting the solvent to a vacuum while stirring or by bubbling an inert gas (like nitrogen or argon) through it.
- System Purge:
  - Evacuate the reaction vessel to remove air and any residual gases.
  - Purge the system with HFC-143a gas several times to ensure the atmosphere inside the vessel is solely the gas of interest.
- Gas Introduction:
  - Introduce a known amount of HFC-143a gas into the sealed reaction vessel containing the degassed solvent. The initial pressure is recorded.
- Equilibration:
  - Stir the solvent at a constant speed to facilitate the dissolution of the gas.
  - Maintain a constant temperature throughout the experiment.

- Monitor the pressure inside the vessel. As the gas dissolves, the pressure will decrease and eventually stabilize, indicating that equilibrium has been reached.
- Data Acquisition:
  - Record the final equilibrium pressure and temperature.
  - The amount of dissolved gas can be calculated from the pressure drop using the ideal gas law, considering the known volume of the gas phase.
- Calculation of Solubility:
  - The solubility can be expressed in various units, such as mole fraction, Henry's Law constant, or mass of gas per volume of solvent.

## Visualizations

Since HFC-143a is not known to be involved in biological signaling pathways, a workflow diagram for the experimental determination of its solubility is provided below.



[Click to download full resolution via product page](#)

Experimental workflow for determining gas solubility.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [solubilityofthings.com](http://solubilityofthings.com) [solubilityofthings.com]
- To cite this document: BenchChem. [Application Notes and Protocols for HFC-143a (1,1,1-Trifluoroethane)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10820761#it-143a-solubility-in-dmso-and-ethanol>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)